1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one can be achieved through various methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-1-one with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
1-(2,3-Dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives: These compounds have similar core structures but different functional groups, leading to varied biological activities.
Uniqueness
The presence of the trifluoromethyl group in 1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H9F3O |
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Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 |
InChI Key |
TZYSCYHYZYHBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=O)C(F)(F)F |
Origin of Product |
United States |
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